ADCY7 Human Pre-designed siRNA Set A

RNAi Gene silencing Transfection efficiency

Silencing ADCY7 in suspension AML lines or primary T cells is confounded by variable transfection efficiency and off-target effects from unpurified oligos. This set solves workflow inconsistency: 3 unique HPLC-purified siRNA duplexes targeting ADCY7 transcript variants (NM_001114, NM_001286057), plus FAM-labeled control for transfection normalization and GAPDH positive control for qPCR/Western workflow validation. HPLC purification minimizes endotoxin-critical for primary immune cell studies. • 5 nmol each component (3 siRNAs, negative control, FAM-neg control, GAPDH control) • 86% qPCR knockdown efficiency reported with analogous sets • Supports 10-100 nM transfection, 48-72h protocol

Molecular Formula C35H42N2O8S2
Molecular Weight 682.8 g/mol
Cat. No. B15552467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADCY7 Human Pre-designed siRNA Set A
Molecular FormulaC35H42N2O8S2
Molecular Weight682.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
InChIKeyCZWUESRDTYLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADCY7 Human siRNA Set A Overview


ADCY7 Human Pre-designed siRNA Set A (MedChemExpress, Cat. No. HY-RS00333) is a synthetic small interfering RNA (siRNA) reagent package designed to silence human adenylate cyclase 7 (ADCY7; Gene ID: 113) expression via the RNA interference (RNAi) pathway. The set comprises three unique HPLC-purified siRNA duplexes targeting distinct regions of the ADCY7 transcript, supplied together with a negative control siRNA, a FAM-labeled negative control siRNA for transfection-efficiency monitoring, and a GAPDH positive control siRNA . ADCY7 encodes a membrane-bound adenylyl cyclase that catalyzes cAMP synthesis and is implicated in acute myeloid leukemia (AML) survival [1], ulcerative colitis risk [2], and T-cell-mediated antitumor immunity [3], creating distinct demand for validated silencing tools in these disease-relevant cell models.

Pre-designed siRNA duplexes for ADCY7 gene silencing
Built-in FAM-labeled and GAPDH positive controls
HPLC-purified, uniform 5 nmol scale; disease-relevant models

Risks of Interchanging ADCY7 siRNA Sets


Superficially similar pre-designed siRNA sets from different commercial sources cannot be assumed interchangeable. First, ADCY7 is expressed as multiple transcript variants (NM_001114, NM_001286057), and siRNA target-region selection differs across vendors; a duplex effective against one variant may miss another entirely . Second, the absence of built-in FAM-labeled and GAPDH positive controls in several competing products means that transfection efficiency and workflow integrity must be validated with separately procured reagents, introducing batch-to-batch variability that confounds cross-study comparisons [1]. Third, oligo chemistry and purification methods diverge: some vendors employ 2′-OMe chemical modifications to enhance stability [2], while others supply unmodified duplexes, and not all products are HPLC-purified to equivalent stringency . These differences directly affect knockdown efficiency, off-target profiles, and ultimately the biological conclusions drawn from loss-of-function experiments.

Transcript Variant Coverage Vendors target different ADCY7 regions; one duplex may miss key variants.
Control Reagent Sourcing Missing built-in FAM/GAPDH controls introduce batch variability across experiments.
Oligo Chemistry & Purity Chemical modifications and purification stringency vary, affecting knockdown and off-target profiles.

ADCY7 siRNA Set A Comparative Evidence


Built-in FAM and GAPDH Controls

ADCY7 Human Pre-designed siRNA Set A is one of the few commercially available ADCY7 siRNA sets that bundles a FAM-labeled negative control siRNA and a GAPDH positive control siRNA together with the three target-specific duplexes in a single kit . By contrast, OriGene's ADCY7 Human siRNA Oligo Duplex (SR300075) includes only a scrambled negative control and resuspension buffer by default; the fluorescent transfection control (TYE-563, SR30002) and HPRT positive control (SR30003) must be ordered separately [1]. ABM's set (i500591) includes FAM-labeled negative and positive controls but at a 2.5 nmol scale each, versus MCE's uniform 5 nmol per component [2]. The presence of a FAM-labeled negative control enables direct fluorescence-based transfection efficiency measurement without additional reagent purchase, while the GAPDH positive control validates the entire siRNA workflow—from transfection through qPCR detection—within a single experiment .

Built-in Controls
Head-to-head comparison
6 components, all 5 nmol
Reduces vendor sourcing and variability
Includes FAM-labeled and GAPDH controls
RNAi Gene silencing Transfection efficiency

Simplified Knockdown Performance Guarantee

MCE guarantees that at least one of the three ADCY7 siRNA duplexes in Set A will achieve ≥70% reduction in target mRNA levels under standard transfection conditions, without stipulating a minimum transfection-efficiency threshold as a condition for guarantee eligibility . In contrast, OriGene's performance guarantee for ADCY7 siRNA Oligo Duplex SR300075 requires that >90% of cells be transfected (as shown by TYE-563 control) AND that the HPRT positive control achieves 90% knockdown efficiency before the ≥70% knockdown guarantee on two of three duplexes applies [1]. The MCE guarantee is thus less stringently gated, lowering the activation barrier for researchers seeking recourse when knockdown performance falls below the promised threshold.

Knockdown Guarantee
Head-to-head comparison
≥70% mRNA reduction, no transfection threshold
Lower activation barrier for guarantee recourse
OriGene requires >90% transfection efficiency
Gene knockdown siRNA guarantee qPCR

Uniform HPLC-Purified siRNA Scale

Every component in ADCY7 Human Pre-designed siRNA Set A—three ADCY7 duplexes, negative control, FAM-labeled negative control, and GAPDH positive control—is supplied at 5 nmol and purified by HPLC . This uniform scaling contrasts with ABM's i500591 set, where target siRNA oligos are supplied at 5 nmol but the positive, negative, and FAM-labeled controls are supplied at only 2.5 nmol each [1], and with OriGene's SR300075, where each duplex is supplied at 2 nmol [2]. Biorbyt's ADCY7 siRNA set does not specify whether controls are included or their scale . Uniform scaling ensures that control reactions are performed at matched molar amounts, eliminating the confounding variable of unequal siRNA loading when comparing target-knockdown wells to control wells.

Uniform Scale & Purity
Head-to-head comparison
5 nmol per vial, all HPLC-purified
Eliminates stoichiometry-dependent artifacts
2× control quantity vs. ABM; 2.5× target vs. OriGene
siRNA purification Quality control HPLC

Validated ADCY7 Silencing in Human Cells

Although direct publication of knockdown data using MCE's specific ADCY7 Set A is not yet available, a structurally analogous pre-designed siRNA set (three duplexes targeting human ADCY7, validated by qPCR) from Sidingbio has demonstrated that individual duplexes can achieve 86%, 64%, and 63% mRNA knockdown in human MCH58 and A3 cells . The best-performing duplex (Hs_ADCY7_1) surpassed the ≥70% industry-standard threshold by 16 percentage points in MCH58 cells. This orthogonal dataset demonstrates that the three-duplex, multi-region targeting strategy employed by pre-designed siRNA sets—the identical design principle used by MCE Set A—yields at least one highly effective duplex and validates ADCY7 as a knockdown-susceptible target in human cell lines .

Cross-vendor Knockdown
Cross-study comparable
86% knockdown in MCH58 cells (analogous set)
Supports siRNA design framework efficacy
Data to verify; orthogonal validation
ADCY7 knockdown validation qPCR MCH58 cells

Cost-Effective Complete siRNA Kit

ADCY7 Human Pre-designed siRNA Set A is priced at USD 257 per set, which includes three ADCY7 siRNA duplexes plus three controls (negative, FAM-negative, GAPDH-positive) at uniform 5 nmol scale . Comparable or larger competitor packages are priced substantially higher: ABM's i500591 set (6 components, but controls at half-scale) costs USD 825 [1]; Abbexa's Human ADCY7 siRNA set (3 target duplexes only, no controls) costs USD 522 [2]; OriGene's SR300075 (3 duplexes at 2 nmol plus scrambled control) costs €430 (~USD 460) without fluorescent or positive controls [3]. MCE thus delivers the most complete control-inclusive package at 31% of ABM's price, 49% of Abbexa's price, and 56% of OriGene's price—while providing control reagents that would otherwise require separate purchase from these vendors.

Cost Comparison
Head-to-head comparison
USD 257 per set
Expands screening scope within fixed budgets
44–69% lower than competitor packages
siRNA procurement Cost-effectiveness Research budgeting

ADCY7 siRNA Set A Applications


AML Gene Silencing with Transfection Monitoring

Given that ADCY7 knockdown reduces AML cell growth and induces apoptosis [1], and that the Set A includes a FAM-labeled negative control enabling direct fluorescence-based transfection efficiency assessment without additional reagent procurement , this product is optimally suited for ADCY7 depletion experiments in suspension AML lines where transfection efficiency is inherently variable. The FAM signal provides per-well transfection normalization, while the GAPDH positive control validates workflow integrity from transfection through qPCR . The uniform 5 nmol scale of all six components supports replicate experiments across multiple AML lines at matched molarity .

ADCY7 Silencing in Colitis CD4+ T Cells

Research has established that siRNA-mediated ADCY7 knockdown in primary human CD4+ T cells skews cytokine production toward a Th2 pattern and upregulates MHC Class II antigen presentation [2]. The MCE Set A's HPLC purification minimizes endotoxin and chemical contaminants that can activate primary immune cells non-specifically. The inclusion of a negative control siRNA and FAM-labeled negative control within the same kit enables discrimination of sequence-specific silencing effects from transfection-related innate immune responses—a critical requirement when working with primary T cells .

Cost-Effective Multi-Gene Screening

At USD 257 per complete siRNA-and-controls package , MCE Set A's price point is 44–69% lower than comparable competitor sets (ABM at $825, Abbexa at $522, OriGene at ~$460) that either omit controls or supply them at reduced scale [3]. For a screening campaign targeting 50–100 genes in the cAMP signaling network, the per-gene savings of $203–$568 translate to a total budget reduction of $10,150–$56,800, enabling expansion of the target list or inclusion of additional biological replicates without overall cost increase [3].

Dual qPCR and Western Blot Validation

MCE's recommendation of 10–100 nM siRNA transfection over 48–72 hours prior to cell lysis aligns with standard qPCR and western blot protocols. The GAPDH positive control serves both as a qPCR housekeeping gene and a protein-loading control for western blot normalization . Since independent validation data demonstrate that individual duplexes in analogous three-siRNA ADCY7 sets can achieve 86% qPCR-measured knockdown , researchers can first identify the most potent duplex by qPCR screening of the three individual siRNAs, then employ that duplex for western blot confirmation of ADCY7 protein depletion—a workflow directly supported by the set's component structure .

Application
Selection Property
Validation Focus
AML cell model siRNA studies
Built-in FAM and GAPDH controls
Transfection efficiency and workflow integrity
Colitis CD4+ T-cell gene silencing
HPLC-purified, endotoxin-minimized
Immune response discrimination
Multi-gene screening campaigns
Cost-effective, complete kit
Budget expansion per target
qPCR and western blot confirmation
Uniform scale and GAPDH control
Duplex identification and protein depletion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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